![molecular formula C15H16FN3O3S B10985973 N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B10985973.png)
N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
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Overview
Description
N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a complex organic compound that features a fluorophenyl group, a sulfonyl group, and a tetrahydrocyclopenta[c]pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the 4-fluorophenylsulfonyl ethyl intermediate. This can be achieved by reacting 4-fluorobenzenesulfonyl chloride with an appropriate ethylamine under basic conditions. The resulting intermediate is then subjected to cyclization reactions to form the tetrahydrocyclopenta[c]pyrazole core. Finally, the carboxamide group is introduced through amidation reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The fluorophenyl group can be reduced under specific conditions.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group would yield sulfone derivatives, while substitution of the fluorine atom could result in various substituted phenyl derivatives .
Scientific Research Applications
N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the sulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- **N-{2-[(4-Fluorophenyl)sulfonyl]-2-(2-furyl)ethyl}-N2-[4-(2-methyl-2-propanyl)benzoyl]norleucinamide
- **4-(5-Benzyl-3-[(4-fluorophenyl)sulfonyl]-5-methyl-4,5-dihydrofuran-2-yl)benzamide
Uniqueness
N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is unique due to its specific combination of functional groups and its tetrahydrocyclopenta[c]pyrazole core. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds .
Q & A
Q. Basic: What are the recommended synthetic routes for N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide?
The synthesis typically involves multi-step reactions, including:
- Sulfonylation : Introducing the 4-fluorophenylsulfonyl group via nucleophilic substitution under anhydrous conditions (e.g., using DCM as a solvent and triethylamine as a base) .
- Cyclization : Formation of the tetrahydrocyclopenta[c]pyrazole core via [3+2] cycloaddition or intramolecular cyclization, monitored by TLC for intermediate validation .
- Amide Coupling : Final carboxamide formation using coupling agents like EDC/HOBt in DMF, purified via flash chromatography .
Key Considerations : Optimize reaction temperature (e.g., 0–5°C for sulfonylation to suppress side reactions) and use LC-MS to track intermediates .
Q. Basic: How is structural confirmation performed for this compound?
Core Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR (e.g., δ ~7.8 ppm for fluorophenyl protons, δ ~160 ppm for sulfonyl carbons) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <5 ppm error .
- IR Spectroscopy : Peaks at ~1350 cm⁻¹ (S=O stretching) and ~1650 cm⁻¹ (amide C=O) .
Advanced Validation : X-ray crystallography (if crystalline) or 2D NMR (COSY, HSQC) to resolve stereochemistry .
Q. Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound?
Methodology :
- Variation of Substituents : Compare analogues with modified sulfonyl groups (e.g., 4-chlorophenyl vs. 4-fluorophenyl) to assess pharmacokinetic impacts .
- Biological Assays : Test variants in receptor-binding assays (e.g., calcium mobilization in CHO-K1 cells for GPCR activity) .
Example SAR Table :
Substituent Modification | Bioactivity (IC50, nM) | LogP |
---|---|---|
4-Fluorophenylsulfonyl | 12.3 ± 1.2 | 2.8 |
4-Chlorophenylsulfonyl | 18.9 ± 2.1 | 3.1 |
Data derived from analogous compounds in . |
Q. Advanced: What strategies resolve contradictions in biological activity data across assays?
- Dose-Response Replication : Perform triplicate experiments with internal controls (e.g., reference agonists/antagonists) to minimize inter-assay variability .
- Mechanistic Profiling : Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to confirm target engagement .
- Statistical Analysis : Apply ANOVA or mixed-effects models to account for batch effects .
Q. Advanced: How can metabolic stability be evaluated for this compound?
- In Vitro Models : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS at 0, 15, 30, and 60 min .
- Key Parameters : Calculate half-life (t½) and intrinsic clearance (CLint).
- Structural Insights : Fluorination at the phenyl ring may enhance metabolic resistance by reducing CYP450 affinity .
Q. Advanced: What computational methods predict target interactions?
- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to sulfonyl-sensitive targets (e.g., carbonic anhydrase IX) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å) .
- Pharmacophore Mapping : Align with known inhibitors to identify critical H-bond acceptors (sulfonyl O) and hydrophobic moieties (cyclopentane) .
Q. Basic: What are standard protocols for purity assessment?
- HPLC : Use a C18 column (ACN/water gradient) with UV detection at 254 nm; aim for ≥95% purity .
- Elemental Analysis : Match calculated vs. observed C, H, N values (<0.4% deviation) .
Q. Advanced: How to profile cytotoxicity in preclinical models?
Properties
Molecular Formula |
C15H16FN3O3S |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-[2-(4-fluorophenyl)sulfonylethyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H16FN3O3S/c16-10-4-6-11(7-5-10)23(21,22)9-8-17-15(20)14-12-2-1-3-13(12)18-19-14/h4-7H,1-3,8-9H2,(H,17,20)(H,18,19) |
InChI Key |
OPHWBTUDIJPPIY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)NN=C2C(=O)NCCS(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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